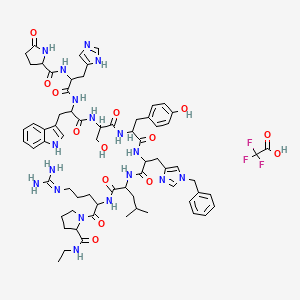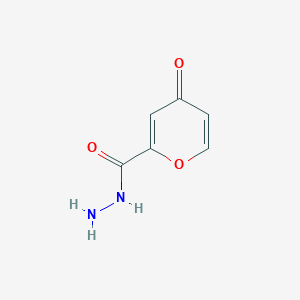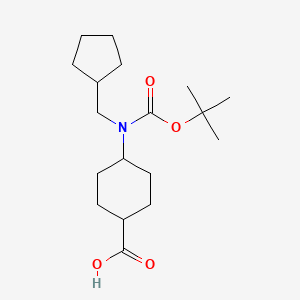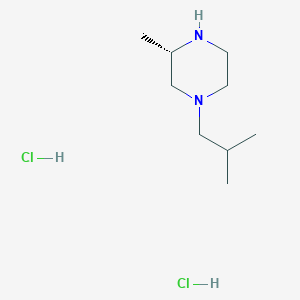![molecular formula C14H21N7O4 B12079000 N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is a derivative of 6-(Methylamino)purine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its role in the substitution of adenine nucleotide analogs and its enhanced potency as a receptor antagonist.
Vorbereitungsmethoden
The synthesis of 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine involves several steps. One common method includes the reaction of 6-(Methylamino)purine with dimethylaminomethylidene and methoxylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a reagent for the substitution of adenine nucleotide analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is used in the study of receptor antagonists and their interactions with biological targets.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a receptor antagonist, binding to the receptor sites and inhibiting their activity. This inhibition can prevent the reverse transcription of viral RNA to DNA, thereby hampering the growth of viruses like HIV.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is unique due to its enhanced potency as a receptor antagonist and its specific applications in antiviral research. Similar compounds include:
6-(Methylamino)purine: The parent compound from which 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is derived.
Adenine nucleotide analogs: These compounds are used in the study of nucleic acid chemistry and have similar applications in receptor antagonism and antiviral research.
Eigenschaften
Molekularformel |
C14H21N7O4 |
|---|---|
Molekulargewicht |
351.36 g/mol |
IUPAC-Name |
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H21N7O4/c1-20(2)6-16-14-17-12(19-24-3)11-13(18-14)21(7-15-11)10-4-8(23)9(5-22)25-10/h6-10,22-23H,4-5H2,1-3H3,(H,17,18,19)/b16-6+ |
InChI-Schlüssel |
YADAJUFWZGPTNE-OMCISZLKSA-N |
Isomerische SMILES |
CN(C)/C=N/C1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC |
Kanonische SMILES |
CN(C)C=NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)


![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)

![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)

amine](/img/structure/B12078986.png)



